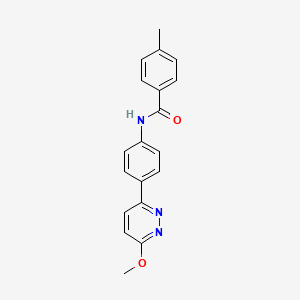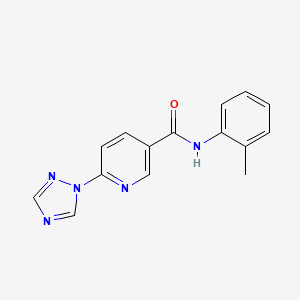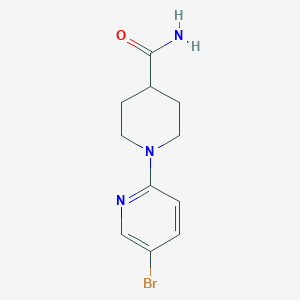![molecular formula C17H22N2O4 B2802867 N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide CAS No. 1396879-12-1](/img/structure/B2802867.png)
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide” is a complex organic compound . It contains 46 atoms in total, including 22 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
This compound has a complex molecular structure that includes a four-membered ring and two six-membered rings . It also contains a secondary amide (aliphatic), two aliphatic ethers, and a sulfonamide .Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Acetamide, Formamide, and Their Derivatives : A review by Kennedy (2001) provides a comprehensive update on the toxicology of acetamide, N,N-dimethylacetamide (DMAC), N-methylacetamide (MMAC), formamide, N,N-dimethylformamide (DMF), and N-methylformamide (Mh4F). These chemicals continue to hold commercial significance, and recent years have seen substantial additions to our knowledge about their biological effects in humans. This review covers both individual and comparative studies on these compounds, highlighting variations in biological responses and the expansion of data on environmental toxicology over the last 14 years (Kennedy, 2001).
Environmental Impact and Degradation
Degradation of Acetaminophen by Advanced Oxidation Process : Qutob et al. (2022) discuss the treatment of acetaminophen (ACT) in water using advanced oxidation processes (AOPs). This study summarizes the state-of-the-art on ACT by-products, their biotoxicity, and degradation pathways, along with computational predictions of ACT's reactivity. The research addresses the environmental presence and impact of ACT and its by-products, emphasizing the need for efficient degradation techniques to mitigate ecological threats (Qutob et al., 2022).
Antioxidant Properties and Mechanisms
Antioxidant Properties of Hydroxycinnamic Acids : Razzaghi-Asl et al. (2013) review the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), focusing on their in vitro antioxidant activity. The review elaborates on how modifications to the aromatic ring and carboxylic function influence HCAs' antioxidant activities. It emphasizes the importance of structural optimization for developing effective antioxidant agents, potentially applicable in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Toxicity and Environmental Hazards
Toxicity of Paracetamol and Related Fatalities : Tittarelli et al. (2017) delve into the hepatotoxicity of paracetamol, highlighting its status as the leading cause of acute liver failure in the US and Europe. The review calls for continuous education and research efforts to better understand and mitigate the risks associated with paracetamol toxicity, emphasizing its significant impact on public health (Tittarelli et al., 2017).
Propiedades
IUPAC Name |
N-[4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-12(20)18-14-6-4-13(5-7-14)15(21)19-8-17(9-19)10-22-16(2,3)23-11-17/h4-7H,8-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDRQJRXGKWNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2)COC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Butoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2802788.png)




![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802799.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)


